molecular formula C7H10ClNO4S B2918449 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride CAS No. 2174002-19-6

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

Cat. No.: B2918449
CAS No.: 2174002-19-6
M. Wt: 239.67
InChI Key: VCECHDDWOXQNRY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3-cyanooxolane with ethane-1-sulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties .

Comparison with Similar Compounds

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds such as:

    Methanesulfonyl chloride: Known for its use in organic synthesis as a sulfonylating agent.

    Benzenesulfonyl chloride: Commonly used in the synthesis of sulfonamides and other organic compounds.

    Tosyl chloride (p-toluenesulfonyl chloride):

The uniqueness of this compound lies in its cyanooxolane moiety, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .

Properties

IUPAC Name

2-(3-cyanooxolan-3-yl)oxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCECHDDWOXQNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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